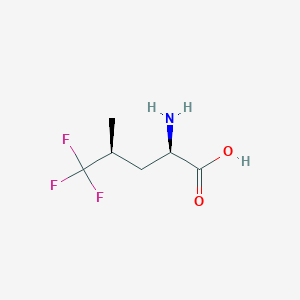

(4S)-5,5,5-Trifluoro-D-leucine

Description

BenchChem offers high-quality (4S)-5,5,5-Trifluoro-D-leucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-5,5,5-Trifluoro-D-leucine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10F3NO2 |

|---|---|

Molecular Weight |

185.14 g/mol |

IUPAC Name |

(2R,4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid |

InChI |

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3-,4+/m0/s1 |

InChI Key |

XFGVJLGVINCWDP-IUYQGCFVSA-N |

Isomeric SMILES |

C[C@@H](C[C@H](C(=O)O)N)C(F)(F)F |

Canonical SMILES |

CC(CC(C(=O)O)N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

(4S)-5,5,5-Trifluoro-D-leucine: A Guide to its Chemical Properties and Enhanced Hydrophobicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated building blocks, fluorinated amino acids are of particular interest for enhancing peptide and protein therapeutics. This guide provides a detailed technical overview of (4S)-5,5,5-Trifluoro-D-leucine, a non-canonical amino acid. We will delve into its core chemical properties and offer a comprehensive analysis of its significantly enhanced hydrophobicity, a key feature for rational drug design. This document serves as a resource for researchers seeking to leverage the unique attributes of this compound to engineer novel therapeutics with improved stability, permeability, and potency.

Part 1: Core Physicochemical Properties of (4S)-5,5,5-Trifluoro-D-leucine

(4S)-5,5,5-Trifluoro-D-leucine is a derivative of the natural amino acid D-leucine where the terminal methyl group of the isobutyl side chain is replaced by a trifluoromethyl (CF₃) group. This substitution, while seemingly minor, imparts profound changes to the molecule's characteristics. The introduction of the CF₃ group at the γ-carbon creates a new stereocenter, resulting in two possible diastereomers for the trifluorinated D-leucine. This guide focuses on the (4S) stereoisomer.

The fundamental properties of the parent compound are summarized below. It is important to note that while some data is derived from the racemic DL-mixture, the core molecular properties are identical for the individual stereoisomers.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀F₃NO₂ | [1][2][3] |

| Molecular Weight | 185.14 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | [1][2] |

| CAS Number | 2792-72-5 (for DL-racemate) | [1][3][4] |

| Solubility (DL-form) | Soluble in 1 M HCl (≥100 mg/mL) and H₂O (50 mg/mL with pH adjustment) | [2] |

Structural Considerations and Synthesis:

The synthesis of enantiomerically pure fluorinated amino acids with multiple stereocenters, such as (4S)-5,5,5-Trifluoro-D-leucine, presents a significant synthetic challenge.[5] Most established routes require meticulous stereocontrol or the separation of diastereomers.[5][6] The development of stereoselective methods, such as those employing chiral nickel complexes for hydrogenation and hydrodefluorination, is expanding the accessibility of these valuable compounds.[5][7] Researchers should be aware that obtaining stereoisomerically pure material is critical, as the configuration at both the α- and γ-carbons can influence biological activity and conformational preferences within a peptide.[8]

Part 2: The Hydrophobic Impact of γ-Trifluorination

Hydrophobicity is a critical determinant of a molecule's behavior in a biological system, influencing protein folding, membrane translocation, and drug-receptor binding.[9][10] The most significant consequence of replacing a methyl group with a trifluoromethyl group is a dramatic increase in hydrophobicity.[11][12]

Conceptual Framework: Quantifying Hydrophobicity

To quantify this property, medicinal chemists and pharmacologists rely on the partition coefficient (logP) and the distribution coefficient (logD).

-

LogP: Represents the ratio of a compound's concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is a measure of the lipophilicity of a neutral, un-ionized molecule.[13][14]

-

A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic).

-

A negative logP value indicates a preference for the aqueous phase (hydrophilic).

-

-

LogD: Is the log of the distribution coefficient, which is the ratio of the sum of all forms of the compound (ionized and un-ionized) in each of the two phases. LogD is pH-dependent and is therefore more representative of a molecule's lipophilicity under specific physiological conditions (e.g., LogD₇.₄).[13]

The CF₃ group is one of the most lipophilic substituents used in drug design.[11] This increased hydrophobicity stems from the low polarizability of the C-F bond and the "hydrophobic sheath" created by the fluorine atoms.

Expected Hydrophobicity of (4S)-5,5,5-Trifluoro-D-leucine:

Caption: Logical flow from chemical modification to increased hydrophobicity.

Part 3: Experimental Protocol for Hydrophobicity Determination

To empirically validate and quantify the hydrophobicity of (4S)-5,5,5-Trifluoro-D-leucine, a robust and reproducible method is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for determining the relative hydrophobicity of amino acids and peptides.[17][18] The method relies on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase. More hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times.

Protocol: Determining the Chromatographic Hydrophobicity Index (φ₀)

This protocol is designed as a self-validating system by comparing the novel amino acid against its natural counterpart and other known standards. The methodology is adapted from established principles for analyzing fluorinated peptides.[16]

1. Rationale and Experimental Design:

The core of this protocol is to measure the retention time of a target amino acid within a consistent peptide backbone. This minimizes confounding effects from terminal charges. A simple tripeptide, such as Ac-Gly-X-Gly-NH₂, is an ideal model system. By synthesizing and analyzing a series of these peptides where 'X' is the amino acid of interest (and relevant controls), we can directly calculate a hydrophobicity index.

-

Target Peptide: Ac-Gly-[(4S)-5,5,5-Trifluoro-D-Leu]-Gly-NH₂

-

Primary Control: Ac-Gly-[D-Leu]-Gly-NH₂

-

Additional Controls (optional): Peptides containing other natural amino acids (e.g., Ala, Phe, Ile) to build a hydrophobicity scale.

Caption: Experimental workflow for determining the hydrophobicity index (φ₀).

2. Step-by-Step Methodology:

-

Step 2.1: Peptide Synthesis:

-

Synthesize the target and control peptides (Ac-Gly-X-Gly-NH₂) using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin.

-

Causality: Using a consistent peptide backbone ensures that differences in retention time are directly attributable to the side chain of the 'X' residue. Acetylation of the N-terminus and amidation of the C-terminus removes charge effects, providing a more accurate measure of side-chain hydrophobicity.

-

-

Step 2.2: Cleavage and Purification:

-

Cleave the synthesized peptides from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid, 2.5% Triisopropylsilane, 2.5% Water).

-

Purify the crude peptides using preparative RP-HPLC to >95% purity.

-

Confirm the identity and purity of each peptide via LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Trustworthiness: High purity is essential for accurate retention time measurement without interference from synthetic byproducts.

-

-

Step 2.3: Analytical RP-HPLC Analysis:

-

System: An analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Procedure: For each purified peptide, perform a series of linear gradient elutions with varying gradient slopes. For example, run gradients of 5-95% B over 20, 30, and 40 minutes.

-

Detection: Monitor elution at 220 nm.

-

Record the retention time (t_R) for each peptide in each gradient run. Also, measure the column dead time (t_₀) by injecting a non-retained compound like uracil.

-

-

Step 2.4: Data Analysis and Calculation of φ₀:

-

For each run, calculate the retention factor, k = (t_R - t_₀) / t_₀ .

-

For each peptide, plot log(k) versus the concentration of acetonitrile (%) at the time of elution. This should yield a linear relationship.

-

The chromatographic hydrophobicity index, φ₀ , is determined by extrapolating the log(k) to 0% acetonitrile (pure aqueous mobile phase). This value represents the intrinsic hydrophobicity of the peptide.

-

Compare the φ₀ value of the trifluorinated peptide with that of the D-leucine control. The difference (Δφ₀) provides a quantitative measure of the hydrophobicity increase imparted by the CF₃ group.

-

Part 4: Implications for Advanced Therapeutic Design

The significantly enhanced hydrophobicity of (4S)-5,5,5-Trifluoro-D-leucine is not merely a chemical curiosity; it is a strategic tool for molecular engineers.

-

Stabilization of Peptides and Proteins: Leucine residues are frequently found in the hydrophobic cores of proteins and in the "a" and "d" positions of coiled-coil domains. Replacing leucine with its trifluorinated analog can substantially increase the stability of these structures against thermal and chemical denaturation by strengthening the hydrophobic effect, which is a primary driving force in protein folding.[8]

-

Enhancing Drug Properties: In peptide-based drug design, trifluoroleucine can be used to:

-

Improve Membrane Permeability: Increased lipophilicity can facilitate passive diffusion across cell membranes, improving the bioavailability of orally administered peptide drugs.[11]

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450s.[11]

-

Fine-Tune Binding Affinity: Hydrophobic interactions are often critical for high-affinity ligand-receptor binding. The "super-hydrophobic" nature of trifluoroleucine can be used to optimize these interactions in a binding pocket, potentially increasing the potency of a drug candidate.[19][20]

-

Conclusion

(4S)-5,5,5-Trifluoro-D-leucine represents a powerful building block for chemists and pharmacologists. Its defining characteristic—a marked increase in hydrophobicity compared to its natural congener—provides a rational and predictable method for modulating the properties of peptides and other bioactive molecules. By understanding its fundamental chemical properties and employing robust analytical methods to quantify its hydrophobicity, researchers can effectively harness this unique amino acid to design next-generation therapeutics with enhanced stability, permeability, and efficacy.

References

-

Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Protein Science. Available at: [Link]

-

Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Bio-Synthesis. Available at: [Link]

-

Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. Available at: [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]

-

Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. PNAS. Available at: [Link]

-

Hydrophobicity scales. Wikipedia. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Applications of fluorine-containing amino acids for drug design. ResearchGate. Available at: [Link]

-

Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ACS Publications. Available at: [Link]

-

Synthesis of (2 S ,4 S )-5,5,5,5′,5′-Pentafluoroleucine and (2 S ,4 R )-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ResearchGate. Available at: [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. Available at: [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]

-

Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). PMC. Available at: [Link]

-

FACILE SYNTHESIS OF (S)-5,5-DIFLUORONORLEUCINE AND ITS INCORPORATION IN BIOLOGICALLY ACTIVE PEPTIDES AS AN METHIONINE MIMETIC Sa. Semantic Scholar. Available at: [Link]

-

Synthesis of (2 S,4 S)-5,5,5,5',5'-Pentafluoroleucine and (2 S,4 R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. PubMed. Available at: [Link]

-

Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ACS Publications. Available at: [Link]

-

(2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5′-Difluoroleucine in Escherichia coli PpiB: Protein Production, 19F NMR, and Ligand Sensing Enhanced by the γ-Gauche Effect. Open Research Repository. Available at: [Link]

-

Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids. PubMed. Available at: [Link]

-

Hydrophobic canonical (Ala, Val, Leu, Ile, Met) and noncanonical amino acids. ResearchGate. Available at: [Link]

-

5,5,5,5',5',5'-Hexafluoroleucine. PubChem. Available at: [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

-

Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. PMC. Available at: [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

Sources

- 1. 5,5,5-Trifluoro-DL-leucine | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. thomassci.com [thomassci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of (2 S,4 S)-5,5,5,5',5'-Pentafluoroleucine and (2 S,4 R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 14. acdlabs.com [acdlabs.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 19. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering the Hydrophobic Core: A Technical Guide to (2R,4S)-5,5,5-Trifluoroleucine

Executive Summary

As drug development increasingly turns to foldamers, antimicrobial peptides (AMPs), and hyper-stable therapeutics, the incorporation of non-canonical fluorinated amino acids has become a critical industrial strategy. Among these building blocks, 5,5,5-trifluoroleucine (TFL) serves as a hyper-hydrophobic surrogate for canonical leucine. This whitepaper provides an in-depth technical analysis of the specific (2R,4S)-5,5,5-trifluoroleucine diastereomer, detailing its structural mechanics, chiral resolution workflows, and protocols for integration into bioengineered peptide systems.

Chemical Identity & Structural Mechanics

The stereochemical architecture of (2R,4S)-5,5,5-trifluoroleucine fundamentally dictates its biological and physicochemical behavior:

-

Nomenclature: (2R,4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid.

-

CAS Registry: The generic racemic mixture of 5,5,5-trifluoroleucine is registered under CAS 2792-72-5 [1]. While the L-enantiomers (e.g., 2S,4R) have specific registry numbers, the D-configured (2R,4S) isomer is typically synthesized on-demand via chiral resolution and is often cataloged under the generic CAS in commercial libraries[2].

-

Stereochemical Impact: The molecule contains two chiral centers. The C2 (

-carbon) is in the R-configuration, categorizing it as a D-amino acid. This specific configuration renders peptides highly resistant to endogenous L-specific proteases. The C4 (

Physicochemical Properties & The "Fluorous Effect"

The substitution of a terminal methyl group with a trifluoromethyl group alters the steric and electronic landscape of the side chain. The C-F bond is highly polarized, yet the CF₃ group as a whole is extremely lipophilic—a phenomenon known as the "fluorous effect." When incorporated into the hydrophobic cores of coiled-coil proteins or peptide therapeutics, TFL triggers a massive increase in thermal stability[3].

Quantitative Comparison: Canonical Leucine vs. (2R,4S)-TFL

| Property | Canonical L-Leucine | (2R,4S)-5,5,5-Trifluoroleucine | Mechanistic Causality / Impact |

| Molecular Weight | 131.17 g/mol | 185.14 g/mol | The +54 Da mass shift provides a built-in mass spectrometry diagnostic marker. |

| Side-Chain Volume | ~124 ų | ~143 ų | The bulky CF₃ group necessitates core repacking, increasing packing density. |

| Hydrophobicity (LogP) | -1.52 | ~ -0.5 (Estimated) | Enhanced lipophilicity drives stronger hydrophobic collapse during folding. |

| Proteolytic Stability | Susceptible | Highly Resistant | The D-configuration (2R) evades recognition by natural L-specific proteases. |

Synthesis & Chiral Resolution Workflow

Because standard biocatalytic transamination yields L-enantiomers (2S), isolating the D-configured (2R,4S)-TFL requires a robust enzymatic resolution strategy starting from a racemic mixture[4].

Protocol: Enzymatic Resolution of (2R,4S)-TFL

Expertise & Causality: Porcine Kidney Acylase I is strictly stereoselective for L-amino acids (S-configuration at the

-

Derivatization (N-Acetylation): React racemic 5,5,5-trifluoroleucine with acetic anhydride in basic aqueous conditions to yield N-acetyl-TFL.

-

Isomer Sorting: Separate the N-acetylated mixture into two enantiomeric pairs using silica gel flash chromatography.

-

Enzymatic Deacylation: Treat the isolated N-Acetyl-(2R,4S)/(2S,4R) pair with Porcine Kidney Acylase I at pH 7.5. The enzyme selectively hydrolyzes the (2S,4R) isomer.

-

Separation & Hydrolysis: Separate the free (2S,4R) amino acid from the N-acetyl-(2R,4S) derivative via ion-exchange chromatography. Acid-hydrolyze the N-acetyl-(2R,4S) derivative using 6M HCl to yield pure (2R,4S)-5,5,5-trifluoroleucine.

-

Self-Validating System: Subject the isolated product to ¹⁹F-NMR and Chiral HPLC. A successful resolution is validated by a single distinct resonance in the ¹⁹F-NMR spectrum (confirming diastereomeric purity) and an enantiomeric excess (ee) of >99% on HPLC[2].

Fig 1. Chiral resolution workflow for isolating the (2R,4S) diastereomer from a racemic mixture.

Applications in Peptide Engineering: SPPS Incorporation

While L-enantiomers (2S) can be incorporated into recombinant proteins using auxotrophic E. coli strains[3], D-amino acids like (2R,4S)-TFL cannot be processed by wild-type ribosomal machinery. Therefore, incorporation relies on Solid-Phase Peptide Synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis (SPPS) with (2R,4S)-TFL

Expertise & Causality: The strong electron-withdrawing inductive effect of the CF₃ group subtly reduces the nucleophilicity of the

-

Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Sterically Hindered Coupling: Pre-activate Fmoc-(2R,4S)-TFL-OH using HATU and DIPEA (1:1:2 molar ratio) in DMF. Add the activated ester to the resin and agitate for 2 to 3 hours at room temperature.

-

Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.

-

Self-Validating System: Analyze the crude peptide via LC-MS. A self-validating successful coupling is confirmed by a precise +54 Da mass shift per leucine replaced, alongside a delayed retention time on a C18 reverse-phase column, confirming the successful integration of the hyper-hydrophobic fluorous core.

Fig 2. Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating (2R,4S)-TFL into peptides.

References

-

Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S) . Source: National Institutes of Health (NIH). URL:[Link]

-

Biocatalytic synthesis of (2S)-5,5,5-trifluoroleucine and improved resolution into (2S,4S) and (2S,4R) diastereoisomers . Source: ResearchGate. URL:[Link]

- Non-racemic trifluoroleucine, and methods of making and using (US Patent 7371867B2). Source: Google Patents.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7371867B2 - Non-racemic trifluoroleucine, and methods of making and using - Google Patents [patents.google.com]

The Stereochemical Dichotomy of (4S) and (4R) Trifluoro-D-Leucine: A Technical Guide for Peptide Engineering and Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Stereochemical evaluation, physicochemical causality, and experimental validation of (2R, 4S) vs. (2R, 4R) 5,5,5-trifluoroleucine.

Executive Summary

The incorporation of non-canonical, fluorinated amino acids into peptides and proteins represents a paradigm shift in biotherapeutic engineering. By replacing the hydrogen atoms of a leucine methyl group with fluorine, we generate 5,5,5-trifluoroleucine (TFL) . This substitution introduces a second chiral center at the

While the natural L-leucine backbone (2S) has been extensively studied, the D-leucine backbone (2R) is of paramount importance in drug development due to its inherent resistance to endogenous proteases. This whitepaper provides an in-depth mechanistic analysis of the differences between the (4S) and (4R) diastereomers of trifluoro-D-leucine—specifically (2R, 4S)-TFL and (2R, 4R)-TFL —detailing how the spatial projection of the trifluoromethyl (

Stereochemical Architecture & The -Gauche Effect

To understand the divergent behavior of (4S) and (4R) trifluoro-D-leucine, we must first establish the stereochemical foundation. Canonical D-leucine possesses a single stereocenter at the

Caption: Stereochemical classification tree of 5,5,5-Trifluoroleucine highlighting the D-diastereomer focus.

The Causality of Conformational Locking

Fluorine is the most electronegative element (3.98 on the Pauling scale), and the

In the context of the D-leucine backbone (2R):

-

(2R, 4S)-TFL: The

group and the -

(2R, 4R)-TFL: The inversion of stereochemistry at C4 forces the

group into a different spatial quadrant. Consequently, the

Physicochemical Consequences in Peptide Engineering

The choice between the (4S) and (4R) diastereomer is not trivial; it directly dictates the success or failure of a peptide's tertiary structure and its pharmacological efficacy.

Core Packing and the Fluorous Effect

Fluorocarbons exhibit "polar hydrophobicity"—they phase-separate from both aqueous and hydrocarbon media (the fluorous effect)[6]. When designing a highly stable peptide (e.g., a therapeutic coiled-coil or a stabilized

Because the (2R, 4S) and (2R, 4R) diastereomers project their

19F NMR Theranostics

Due to the 100% natural abundance of

Experimental Methodologies & Self-Validating Protocols

To harness these diastereomers, researchers must employ rigorous, self-validating workflows from synthesis to thermodynamic evaluation.

Caption: End-to-end experimental workflow for the integration and validation of TFL diastereomers.

Protocol 1: Stereoselective Synthesis of (2R, 4S) and (2R, 4R) TFL

Traditional syntheses yield diastereomeric mixtures requiring tedious optical resolution[10]. The modern, self-validating approach utilizes chiral auxiliary-directed synthesis.

-

Auxiliary Complexation: React a chiral Ni(II) Schiff base complex of glycine (using the (S)- or (R)-ligand to dictate the D-amino acid outcome) with a fluorinated electrophile (e.g., 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane)[10][11].

-

Stereoselective Hydrogenation: Subject the resulting fluorinated alkene intermediate to catalytic hydrogenation (Pd/C). The chiral environment of the Ni(II) complex directs the face of hydrogen addition, setting the C4 stereocenter to either (4S) or (4R) depending on the specific auxiliary and hydrogen pressure used[11].

-

Validation: Hydrolyze the complex under acidic conditions. Validate the diastereomeric excess (d.e. > 98%) via chiral HPLC and

NMR before proceeding to Fmoc-protection.

Protocol 2: Thermodynamic Validation via CD Spectroscopy

To prove the causality of the stereochemical choice, the thermodynamic stability of the engineered peptide must be measured.

-

Sample Preparation: Dissolve the purified D-peptide containing either (2R, 4S)-TFL or (2R, 4R)-TFL in 50 mM phosphate buffer (pH 7.4) to a final concentration of 10

M. -

Baseline Validation: Perform a wavelength scan (195–250 nm) at 20°C. A characteristic minimum at 222 nm validates the presence of secondary structure (e.g.,

-helix)[8]. If the peptide is unstructured, the chosen diastereomer has disrupted the fold. -

Thermal Denaturation: Monitor the molar ellipticity at 222 nm while increasing the temperature from 20°C to 95°C at a rate of 1°C/min[1].

-

Data Extraction: Calculate the melting temperature (

) from the inflection point of the sigmoidal melt curve. The diastereomer that correctly projects the

Quantitative Data Synthesis

The following tables summarize the physical and thermodynamic divergence between the diastereomers, extrapolating principles from homochiral peptide models[1][5].

Table 1: Physicochemical Properties of TFL vs. Canonical Leucine

| Amino Acid | C | C | Side-Chain Volume (ų) | Lipophilicity (LogP shift) | Primary Conformational Driver |

| D-Leucine | 2R | N/A | ~167 | Baseline | Hydrophobic packing |

| (2R, 4S)-TFL | 2R | 4S | ~185 | +0.5 to +0.8 | |

| (2R, 4R)-TFL | 2R | 4R | ~185 | +0.5 to +0.8 |

Table 2: Impact of Stereochemistry on Peptide Thermodynamic Stability

| Peptide Variant | Incorporated Residue | Core Packing Alignment | Relative | Proteolytic Half-Life (Serum) |

| Wild-Type (L-pep) | L-Leucine | Optimal | Baseline | Minutes (Rapid degradation) |

| D-Control (D-pep) | D-Leucine | Optimal | Baseline | > 48 Hours |

| Matched TFL | (2R, 4S) or (4R) | Fluorous Core Aligned | +10°C to +15°C | > 72 Hours (Hyper-stable) |

| Mismatched TFL | (2R, 4R) or (4S) | Steric Clash / Solvent Exposed | -5°C to -15°C | > 48 Hours (Unfolded state) |

*Note: The exact stabilizing diastereomer (4S vs 4R) is strictly context-dependent based on the specific helical pitch and position (e.g., 'a' vs 'd' positions in a heptad repeat) of the target peptide[7].

References

- Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)

- Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)

- Rational Design of Protein Stability: Effect of (2S,4R)

- National Institutes of Health (NIH)

- Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine CORE URL

- Fluorinated Protein and Peptide Materials for Biomedical Applications MDPI URL

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains MDPI URL

- National Institutes of Health (NIH)

Sources

- 1. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]

- 3. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]

- 5. Hydration dynamics at fluorinated protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Protein-Engineered Fibers For Drug Encapsulation Traceable via 19F Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Advanced Peptide Engineering: Fluorinated D-Amino Acids for Stability Enhancement

Executive Summary

Peptide therapeutics often suffer from rapid in vivo clearance due to proteolytic degradation, limiting their clinical efficacy.[1] While cyclization and PEGylation are standard stabilization strategies, they often compromise binding affinity or increase manufacturing complexity. This guide details a precision engineering approach: the strategic incorporation of Fluorinated D-Amino Acids .

By combining the chiral evasion of D-amino acids with the electronic and steric shielding of fluorine, researchers can achieve a synergistic enhancement in proteolytic stability while maintaining—or even enhancing—secondary structure and receptor affinity. This document provides the mechanistic rationale, synthesis protocols, and validation workflows required to implement this strategy.

Mechanistic Foundations

To engineer stability, one must first understand the mechanism of failure. Proteases (e.g., trypsin, chymotrypsin, serum peptidases) rely on two factors to cleave a peptide bond:

-

Stereochemical Recognition: The enzyme's active site is chiral and evolved to bind L-amino acids.

-

Electronic/Steric Access: The hydrolytic attack requires access to the carbonyl carbon and a specific electronic environment.

The "Chiral Shield" (D-Amino Acids)

Replacing a critical L-amino acid with its D-enantiomer creates a "mirror-image" defect. The side chain projects in the opposite direction relative to the peptide backbone.

-

Mechanism: This steric clash prevents the protease from engaging the scissile bond.

-

Limitation: A single D-substitution can disrupt essential secondary structures (e.g.,

-helices), potentially destroying the peptide's biological activity.

The Fluorine Effect (Electronic & Steric Tuning)

Fluorine is the most electronegative element, yet its Van der Waals radius (1.47 Å) is close to that of hydrogen (1.20 Å) and oxygen.

-

C-F Bond Strength: The C-F bond is chemically inert and hydrophobic.

-

The Gauche Effect: In 1,2-difluoroethane-like systems (e.g., fluorinated proline), fluorine prefers a gauche orientation relative to vicinal electron-withdrawing groups due to

hyperconjugation.[2][3] This allows for precise control over backbone torsion angles ( -

Proteolytic Resistance: Fluorine withdraws electron density from the peptide bond, reducing the nucleophilicity of the carbonyl oxygen and making the amide bond less susceptible to hydrolysis.

Synergistic Application

By using Fluorinated D-Amino Acids , you decouple stability from conformation.

-

The D-configuration provides the primary proteolytic block.

-

The Fluorine substitution is used to "tune" the hydrophobicity and restore the conformational bias lost by the L-to-D switch, or to provide an additional layer of steric protection against promiscuous proteases.

Visualization: Mechanism of Action

Figure 1: Mechanism of proteolytic resistance. The D-configuration prevents active site binding, while Fluorine modifies electronic properties to resist hydrolysis.

Chemical Synthesis & Incorporation[4][5][6]

Incorporating fluorinated D-amino acids requires specific adjustments to standard Solid-Phase Peptide Synthesis (SPPS).

Building Block Selection

Commonly available fluorinated D-analogs include:

-

D-4-Fluorophenylalanine (D-Phe(4-F)): Increases hydrophobicity; mimics Phe but resists chymotrypsin.

-

D-Difluoroalanine: Isostere for Serine/Cysteine but chemically inert.

-

D-Trifluoromethylalanine: Sterically bulky; enforces helical turns.

Fmoc-SPPS Protocol Adjustments

Fluorine's electron-withdrawing nature reduces the nucleophilicity of the

Optimized Coupling Cycle:

-

Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g) to reduce aggregation.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Fluorine does not affect Fmoc removal.

-

Coupling (The Critical Step):

-

Reagents: Use HATU/HOAt instead of HBTU/HOBt. HATU is more efficient for sterically hindered or electron-deficient amino acids.

-

Ratio: 4:4:8 (AA : HATU : DIEA) relative to resin loading.

-

Time: Double coupling (2 x 45 min) is mandatory for fluorinated D-residues.

-

-

Capping: Acetic anhydride/Pyridine after every step to terminate unreacted chains.

Experimental Validation Protocols

To validate the stability enhancement, a rigorous comparison against the native sequence is required.

Protocol: High-Throughput Serum Stability Assay (LC-MS)

This protocol quantifies the half-life (

Materials:

-

Pooled Human Serum (Sigma or equivalent).

-

Internal Standard (IS): A non-degradable analog or distinct peptide (e.g., Caffeine or a D-peptide standard).

-

LC-MS Grade Acetonitrile (ACN) and Formic Acid (FA).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve peptide to 1 mM in water/DMSO (ensure solubility).

-

Incubation:

-

Mix 900 µL Human Serum + 100 µL Peptide Stock (Final conc: 100 µM).

-

Incubate at 37°C with gentle shaking.

-

-

Sampling (Time course):

-

Take 100 µL aliquots at

min and

-

-

Quenching & Extraction:

-

Add aliquot to 300 µL ice-cold ACN containing 1% Formic Acid (3:1 ratio precipitates serum proteins).

-

Vortex for 30 sec. Centrifuge at 14,000 x g for 10 min at 4°C.

-

-

Analysis:

-

Collect supernatant.[4] Dilute 1:1 with water if necessary to improve peak shape.

-

Inject onto RP-HPLC (C18 column) coupled to ESI-MS.

-

Monitor the Parent Ion

.

-

-

Calculation:

-

Plot

vs. Time. -

Slope

gives

-

Protocol: Enzymatic Resistance Profiling

For mechanistic insight, test against specific purified proteases.

-

Enzymes: Trypsin (cleaves Lys/Arg), Chymotrypsin (cleaves Phe/Trp/Tyr).

-

Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

-

Ratio: Enzyme:Substrate ratio of 1:100 (w/w).

-

Detection: Monitor degradation via HPLC (UV 214 nm) over 4 hours.

Data Presentation: Comparative Stability

The following table summarizes typical stability gains observed when transitioning from L-amino acids to D-amino acids, and finally to Fluorinated D-amino acids.

| Parameter | Native Peptide (L-AA) | D-AA Analog | Fluorinated D-AA Analog |

| Serum Half-life ( | < 30 min | 4 - 12 hours | > 24 hours |

| Proteolytic Susceptibility | High (Trypsin/Chymotrypsin) | Low (Steric clash) | Negligible (Steric + Electronic shield) |

| Receptor Affinity ( | High (Native) | Variable (Risk of loss) | High (Tunable conformation) |

| Metabolic Clearance | Rapid Renal/Hepatic | Slower | Slowest (Lipophilicity modulation) |

Table 1: Comparative stability metrics. Data represents generalized findings from GLP-1 and antimicrobial peptide studies [1, 5].

Workflow Visualization

Figure 2: Iterative workflow for optimizing peptide stability using fluorinated D-amino acids.

References

-

Impact of fluorination on proteolytic stability of peptides. PubMed. [Link]

-

Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Connect Science. [Link]

-

Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Royal Society of Chemistry. [Link][5]

-

Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis. [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

Sources

- 1. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 2. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Fluorinated Amino Acids: A Technical Guide to the Synthesis and Application of (4S)-5,5,5-Trifluoro-D-leucine

Executive Summary & Structural Rationale

The strategic incorporation of non-canonical, highly fluorinated amino acids into peptide sequences represents a paradigm shift in modern drug development and protein engineering. Among these, (4S)-5,5,5-Trifluoro-D-leucine stands out as a critical building block. By replacing the canonical aliphatic side chain with a trifluoromethyl (

This guide provides an in-depth mechanistic analysis and validated synthesis protocols for (4S)-5,5,5-Trifluoro-D-leucine, ensuring the high enantiomeric and diastereomeric purity required for advanced solid-phase peptide synthesis (SPPS).

Physicochemical Profiling

Before executing synthesis, it is imperative to understand the fundamental properties of the target molecule. (4S)-5,5,5-Trifluoro-D-leucine (which corresponds to the (2R,4S) absolute configuration) possesses distinct characteristics driven by the extreme electronegativity of fluorine.

Quantitative Data Summary

| Property | Value | Causality / Impact |

| Chemical Name | (2R,4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid | D-leucine derivative with specific |

| Molecular Formula | C₆H₁₀F₃NO₂ | Substitution of 3 terminal hydrogens with fluorine atoms. |

| Molecular Weight | 185.14 g/mol | Increased mass compared to canonical Leucine (131.17 g/mol ). |

| Exact Mass | 185.066 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation. |

| Hydrophobicity | Significantly Enhanced | The |

Data supported by standard chemical databases .

The Mechanistic Logic of Fluorination

Why go through the complex process of synthesizing

Fluorine is highly electronegative and possesses a low polarizability. When three fluorine atoms are clustered on the terminal methyl group of leucine, they create a dense, electron-rich cloud that strongly repels water (hyper-hydrophobicity) while simultaneously resisting metabolic degradation by proteases. Furthermore, the strong dipole moment introduced by the

Mechanistic pathways showing how trifluoromethylation enhances peptide stability and half-life.

Stereoselective Synthesis Protocol

Synthesizing (4S)-5,5,5-Trifluoro-D-leucine is challenging due to the presence of two stereocenters (C

To achieve a self-validating, high-yield system, the modern gold standard employs a stereoselective homologation of Schiff base chiral metal complexes . By utilizing a chiral Ni(II) complex derived from a proline auxiliary, the steric environment is rigidly controlled, dictating the facial attack during hydrogenation.

Step-by-Step Methodology: Asymmetric Synthesis via Ni(II) Complexes

This protocol is designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility.

Step 1: Preparation of the Chiral Auxiliary

-

Action: Complex a D-proline-derived chiral ligand with glycine and Ni(NO₃)₂ under basic conditions.

-

Causality: The resulting Ni(II) Schiff base complex locks the

-carbon in the (R) configuration (D-amino acid precursor) and provides a rigid scaffold that shields one face of the molecule.

Step 2: Fluoroalkylation

-

Action: React the Ni(II) complex with a fluorinated building block (e.g., 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane) in the presence of a strong base.

-

Checkpoint: Monitor via ¹⁹F NMR. The reaction should yield a fluorinated alkene intermediate.

Step 3: Stereoselective Hydrogenation & Hydrodefluorination

-

Action: Subject the intermediate to hydrogenation using Pd/C catalyst at 40 °C and 1 bar of H₂.

-

Causality: The chiral auxiliary forces the hydrogen to add specifically to the si-face of the alkene. This stereoselective reduction establishes the (4S) configuration at the

-carbon. -

Checkpoint: Isolate a small aliquot and analyze via chiral HPLC to confirm a diastereomeric ratio (dr) > 99:1.

Step 4: Hydrolysis and Auxiliary Recovery

-

Action: Treat the reduced Ni(II) complex with aqueous HCl (typically 3N to 6N) at elevated temperatures (70 °C).

-

Causality: Acidic hydrolysis dismantles the Schiff base, releasing the free fluorinated amino acid and the intact chiral ligand. The ligand can be quantitatively recovered via extraction, making the process highly atom-economical.

Step 5: Purification of the Zwitterion

-

Action: Pass the aqueous phase through a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash with water until neutral, then elute the amino acid with 5% NH₄OH.

-

Validation: Lyophilize the eluate to obtain pure (4S)-5,5,5-Trifluoro-D-leucine. Confirm identity and purity via HRMS (m/z 185.066) and ¹H/¹⁹F NMR.

Experimental workflow for the stereoselective synthesis of (4S)-5,5,5-Trifluoro-D-leucine.

Alternative Workflow: Biocatalytic Resolution

For laboratories lacking access to chiral Ni(II) auxiliaries, an alternative approach involves the synthesis of racemic 5,5,5-trifluoroleucine followed by enzymatic resolution .

-

Acetylation: Treat the racemic mixture with acetic anhydride to form N-acetyl-5,5,5-trifluoroleucine.

-

Enzymatic Cleavage: Incubate with Acylase I (typically from Aspergillus melleus or porcine kidney).

-

Causality: Acylase I is highly stereoselective for L-amino acids. It will deacetylate only the L-enantiomers ((2S,4S) and (2S,4R)), leaving the N-acetyl-D-enantiomers intact.

-

-

Separation: Separate the free L-amino acids from the N-acetyl-D-amino acids via simple acid/base extraction.

-

Deprotection & Diastereomer Separation: Hydrolyze the N-acetyl-D-enantiomers with HCl to yield the D-trifluoroleucine mixture. The (4S) and (4R) diastereomers must then be separated via preparative chiral HPLC or fractional crystallization of their protected derivatives.

Note: While viable, this method is fundamentally less efficient than the asymmetric Ni(II) synthesis due to a maximum theoretical yield of 25% for a single diastereomer and the necessity of tedious downstream separations.

Conclusion

The integration of (4S)-5,5,5-Trifluoro-D-leucine into therapeutic peptides requires rigorous control over its stereochemistry during synthesis. By employing chiral Schiff base Ni(II) complexes, researchers can establish a self-validating, high-yield pipeline that guarantees the necessary >99% ee required for downstream Solid-Phase Peptide Synthesis (SPPS). The resulting fluorous-enhanced peptides exhibit superior structural integrity and proteolytic resistance, paving the way for next-generation biologics.

References

-

Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination, ACS Publications, 1

-

Biocatalytic synthesis of (2S)-5,5,5-trifluoroleucine and improved resolution into (2S,4S) and (2S,4R) diastereoisomers, ResearchGate,2

-

Stabilization of peptides by site-specific incorporation of fluorinated amino acids, Freie Universität Berlin,3

-

5,5,5-Trifluoro-DL-leucine Product Specification, Sigma-Aldrich,

Sources

An In-Depth Technical Guide to the Hydrophobicity Index of Trifluorinated D-Leucine Analogs

Abstract

The strategic incorporation of fluorine into amino acids represents a powerful tool in modern medicinal chemistry and drug development. Trifluorination of D-leucine, a chiral analog of a fundamental branched-chain amino acid, offers a unique opportunity to modulate peptide and protein properties, including proteolytic stability and hydrophobicity. This guide provides a comprehensive technical overview of the hydrophobicity index of trifluorinated D-leucine analogs. We will explore the theoretical underpinnings of hydrophobicity, the significant impact of fluorine substitution, and present detailed experimental and computational methodologies for the precise determination of hydrophobicity indices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated amino acids in their work.

Introduction: The Significance of Hydrophobicity and Fluorination in Drug Design

Hydrophobicity is a critical physicochemical parameter that governs a wide range of biological processes, including protein folding, membrane translocation, and drug-receptor interactions.[1] In drug development, the lipophilicity of a molecule, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of its pharmacokinetic and pharmacodynamic profile.[2][3][4] The ability to fine-tune a molecule's hydrophobicity is therefore essential for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

The introduction of D-amino acids into peptides is a well-established strategy to enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life.[5][6] Leucine, with its isobutyl side chain, is a key hydrophobic residue that often plays a crucial role in the hydrophobic core of proteins and in peptide-membrane interactions.[7]

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design.[2][3] The substitution of hydrogen with fluorine can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets.[2]

-

Increased Hydrophobicity: The introduction of fluorine, particularly in the form of a trifluoromethyl (CF3) group, generally increases the lipophilicity of a molecule.[8][9]

This guide focuses on the intersection of these three concepts: the hydrophobicity of the D-leucine scaffold, the impact of trifluorination, and the methodologies to quantify these changes.

Trifluorinated D-Leucine Analogs: Structures and Expected Hydrophobicity

The trifluorination of the D-leucine side chain can occur at different positions, leading to a variety of analogs with distinct properties. The most common analog is 5,5,5-trifluoro-D-leucine, where the terminal methyl group is replaced by a trifluoromethyl group.[10] The synthesis of various fluorinated leucines, including trifluorinated and pentafluorinated versions, has been reported, providing access to these valuable building blocks.[11][12]

The introduction of a CF3 group is expected to significantly increase the hydrophobicity of the D-leucine side chain.[9][13] This is due to the low polarizability of the C-F bond and the overall nonpolar nature of the trifluoromethyl group.[8] However, the exact change in hydrophobicity can be influenced by the surrounding molecular environment and conformational effects.[14]

Below is a table summarizing the structures of D-leucine and its trifluorinated analog, along with their predicted hydrophobicity indices. The hydrophobicity index is a relative measure, often determined by reversed-phase high-performance liquid chromatography (RP-HPLC), where a higher value indicates greater hydrophobicity.[15]

| Compound | Structure | Predicted Hydrophobicity Index (Relative to Glycine=0) | Predicted logP |

| D-Leucine | CH3-CH(CH3)-CH2-CH(NH2)-COOH | 97 | 1.8 |

| 5,5,5-Trifluoro-D-leucine | CF3-CH(CH3)-CH2-CH(NH2)-COOH | >100 | 2.5 - 3.0 |

Note: The predicted values are based on the general trends observed for fluorinated amino acids and may vary depending on the specific experimental or computational method used.

Experimental Determination of Hydrophobicity Index using RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for determining the relative hydrophobicity of molecules, including amino acids and peptides.[16][17][18] The principle of this technique is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. More hydrophobic molecules will have a stronger affinity for the stationary phase and will therefore elute later, exhibiting a longer retention time.

Rationale for Experimental Design

The choice of chromatographic conditions is critical for obtaining accurate and reproducible hydrophobicity data.

-

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for separating amino acids and peptides due to its high hydrophobicity and resolving power.

-

Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous buffer is used to elute the compounds. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

-

Detection: UV detection at 220 nm is suitable for detecting the peptide bonds in the amino acid derivatives.[19]

Step-by-Step Protocol

-

Preparation of Standards and Samples:

-

Prepare stock solutions of D-leucine and its trifluorinated analogs in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

-

A series of reference compounds with known hydrophobicity should also be prepared to calibrate the system.

-

-

Chromatographic System:

-

HPLC System: A standard analytical HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.6 µm particle size).[19]

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[19]

-

Flow Rate: 1.0 mL/min.[19]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.[19]

-

-

Gradient Elution:

-

Equilibrate the column with the initial mobile phase composition (e.g., 5% B) for at least 15 minutes.

-

Inject the sample (e.g., 10 µL).

-

Run a linear gradient from 5% to 95% B over 30 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 5% B over 1 minute and re-equilibrate for 9 minutes before the next injection.

-

-

Data Analysis:

-

Record the retention time (t_R_) for each compound.

-

The hydrophobicity index can be calculated relative to a set of standards or by determining the chromatographic hydrophobicity index (φ₀), which represents the volume fraction of the organic solvent in the mobile phase at which the retention factor is unity.[9][20]

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the hydrophobicity index using RP-HPLC.

Computational Prediction of Hydrophobicity (logP)

In addition to experimental methods, computational approaches can provide valuable insights into the hydrophobicity of molecules. The partition coefficient (logP) is a widely used metric that can be predicted using various software packages. However, the prediction of logP for fluorinated compounds can be challenging for traditional fragment-based methods due to the unique electronic properties of fluorine.[4][21][22]

Rationale for Computational Approach

Machine learning models trained on datasets containing fluorinated molecules have shown improved accuracy in predicting logP.[4][21][22] These models can learn the complex relationships between molecular structure and lipophilicity, accounting for the subtle effects of fluorination.

Computational Workflow

-

Molecular Structure Generation:

-

Create 2D or 3D structures of D-leucine and its trifluorinated analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

-

Descriptor Calculation:

-

Utilize a computational chemistry software package (e.g., RDKit, MOE) to calculate a wide range of molecular descriptors for each analog. These can include topological, electronic, and constitutional descriptors.

-

-

logP Prediction using a Machine Learning Model:

-

Input the calculated descriptors into a pre-trained machine learning model specifically designed for predicting logP of fluorinated compounds.

-

Alternatively, use commercially available software that has been validated for fluorinated molecules.

-

-

Data Analysis and Comparison:

-

Compare the predicted logP values for the different analogs.

-

Validate the computational results by comparing them with experimental data where available.

-

Computational Workflow Diagram

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoleucine/leucine residues at "a" and "d" positions of a heptad repeat sequence are crucial for the cytolytic activity of a short anticancer lytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]

- 9. Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 13. fhi.mpg.de [fhi.mpg.de]

- 14. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Defining intrinsic hydrophobicity of amino acids' side chains in random coil conformation. Reversed-phase liquid chromatography of designed synthetic peptides vs. random peptide data sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. renyi.hu [renyi.hu]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 22. researchgate.net [researchgate.net]

Strategic Sourcing and Quality Assurance of High-Purity (4S)-5,5,5-Trifluoro-D-leucine

This guide serves as a strategic technical manual for the procurement, validation, and application of (4S)-5,5,5-Trifluoro-D-leucine.[1] It is designed for medicinal chemists and CMC (Chemistry, Manufacturing, and Controls) leads who require this specific non-canonical amino acid for stabilizing peptide therapeutics or enhancing metabolic resistance.

Executive Technical Summary

(4S)-5,5,5-Trifluoro-D-leucine (TFL) is a high-value fluorinated building block used to modulate the lipophilicity, proteolytic stability, and secondary structure of therapeutic peptides.[1] Unlike its non-fluorinated counterpart, TFL contains two chiral centers: the

The specific isomer (4S)-5,5,5-Trifluoro-D-leucine corresponds to the (2R,4S) absolute configuration.[1][2] Sourcing this compound is non-trivial; while racemic 5,5,5-trifluoro-DL-leucine is a commodity chemical, the enantiopure (2R,4S) isomer is typically a custom-synthesis item requiring rigorous stereochemical validation.[1][2] This guide outlines the sourcing landscape, synthesis challenges, and mandatory quality control protocols to ensure drug-grade purity.[1]

Chemical Identity and Stereochemical Precision

Ambiguity in nomenclature is the primary cause of procurement errors for this compound.[1] You must specify the absolute configuration at both chiral centers in your Request for Proposal (RFP).[1]

| Property | Specification |

| IUPAC Name | (2R,4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid |

| Common Name | (4S)-5,5,5-Trifluoro-D-leucine |

| CAS Number | Note: CAS 2792-72-5 refers to the racemic DL-mixture.[1][2] Specific isomers often lack unique CAS RNs in public databases and are identified by chemical structure.[1][2] |

| Molecular Formula | C₆H₁₀F₃NO₂ |

| Molecular Weight | 185.14 g/mol |

| Stereochemistry |

Stereoisomer Landscape

The introduction of the trifluoromethyl group at the

Figure 1: Stereochemical relationships between trifluoroleucine isomers. The target (2R,4S) isomer requires specific separation from the D-allo form.

Supply Chain Landscape

Unlike standard amino acids, high-purity (2R,4S)-TFL is rarely available "off-the-shelf" in bulk.[1][2] The supply chain is tiered by synthesis capability.[1][2]

Tier 1: Custom Synthesis & CROs (Recommended)

These organizations have established routes for asymmetric synthesis of fluorinated amino acids. They can synthesize the specific (2R,4S) diastereomer with >98% diastereomeric excess (de).

-

Enamine: Holds the world’s largest stock of "REAL" (Readily Accessible) building blocks.[1][2] They specialize in fluorinated analogs and likely have the precursors to synthesize this on demand [1].[1]

-

WuXi AppTec: Major CRO capable of kilogram-scale chiral synthesis and separation.[1][2]

-

Watanabe Chemical: A specialized Japanese supplier known for high-quality non-canonical amino acids for peptide synthesis [2].[1][2][3]

-

PepTech: US-based supplier focusing on amino acid derivatives for pharmaceutical use.[1][2]

Tier 2: Catalog Suppliers (Verification Required)

Suppliers like Sigma-Aldrich , Matrix Scientific , and Alfa Chemistry typically list the DL-racemic mixture (CAS 2792-72-5) [3, 4].[1][2] If a specific isomer is listed, it is often a re-sale from a custom synthesis batch.[1] Warning: Always request a chiral COA before purchase; "D-Trifluoroleucine" listings may not specify the

Technical Synthesis & Impurity Profile

Understanding the synthesis route is necessary to anticipate impurities.[1] The two primary methods are:

-

Chiral Ni(II) Complex Alkylation (Belokon Method):

-

Mechanism:[1][2] Uses a chiral Ni(II) glycine equivalent to control the

-center (2R).[1][2] -

Challenge: The

-center (4S) is often set by the starting material (e.g., a trifluoromethylated alkyl halide) or requires diastereomeric separation of the resulting mixture.[1] -

Key Impurity: The (2R,4R) diastereomer.[1]

-

-

Stereoselective Hydrogenation:

Quality Control & Validation Protocol

To ensure the material is suitable for drug development, the following "Self-Validating" QC protocol is required.

A. Nuclear Magnetic Resonance (NMR)

Standard ¹H-NMR is insufficient for distinguishing diastereomers.[1][2]

-

¹⁹F-NMR (Essential): The trifluoromethyl group is highly sensitive to the local chiral environment.[1][2] The (2R,4S) and (2R,4R) isomers will exhibit distinct chemical shifts (often separated by ~0.1 - 0.5 ppm) in ¹⁹F-NMR [6].

B. Chiral HPLC[1][2]

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) are effective for underivatized amino acids.[1][2]

-

Derivatization: If direct analysis fails, derivatize with Marfey’s Reagent (FDAA).[1] The resulting diastereomers (L-FDAA-D-TFL) are easily separable on standard C18 columns.[1][2]

-

Acceptance Criteria:

C. Elemental Analysis

Procurement Workflow (DOT Visualization)

Use this workflow to manage the interaction with a CRO.

Figure 2: Procurement and validation workflow for custom fluorinated amino acids.

References

-

Enamine. Fluorinated Amino Acids & Building Blocks. Enamine.net.[1][2]

-

Watanabe Chemical Industries. Product Catalog: Non-natural Amino Acids. Watanabechem.co.jp.[1][2][3][6]

-

Sigma-Aldrich. 5,5,5-Trifluoro-DL-leucine Product Page. SigmaAldrich.com.[1][2]

-

Matrix Scientific. 5,5,5-Trifluoro-DL-leucine Supplier Data. MatrixScientific.com.[1][2]

-

Mummadi, S. et al. (2025).[1] Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation. Journal of Organic Chemistry.

-

Salwiczek, M. et al. (2009).[1] Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews.[1][2]

Sources

- 1. Fluorine-Substituted Building Blocks - Enamine [enamine.net]

- 2. Unnatural Amino Acids - Enamine [enamine.net]

- 3. Products and Services - About Us | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 5. Libraries Catalog - Enamine [enamine.net]

- 6. amino acids, amino acid derivatives, reagents for peptide synthesisWATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

Role of gamma-fluorination in D-leucine side chain conformation

The Role of -Fluorination in D-Leucine Side Chain Conformation

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary

The incorporation of fluorine into the

Theoretical Basis: The Fluorine Gauche Effect

To effectively deploy

The Mechanism

The gauche effect describes the preference of the C–F bond to align gauche (synclinal,

-

Orbital Interaction:

-

Energetics: The donation of electron density from the filled C–H bonding orbital into the empty, low-lying C–F antibonding orbital stabilizes the gauche conformation by approximately 0.5–1.0 kcal/mol per interaction.

Application to D-Leucine

In 4-fluoro-D-leucine, the fluorine atom is attached to the

-

The Vicinal Environment: The

-carbon (C3) carries two protons ( -

The Stabilization: To maximize the gauche effect, the C–F bond orients itself gauche to both

-protons. -

The Result: This orientation forces the C–F bond to be antiperiplanar to the

bond. Consequently, the side chain is "locked" into the trans rotamer (

Conformational Diagram

The following diagram illustrates the energy landscape and the stabilization of the trans rotamer.

Caption: The

Structural Impact & Applications[1][2]

Entropic Pre-Organization

Native leucine side chains are flexible, rapidly sampling

- -Fluorination: By pre-organizing the side chain into the trans conformation, the drug molecule pays this entropy cost during synthesis rather than during binding.

-

Result: Improved binding affinity (

) due to a less positive

Proteolytic Stability

The C–F bond is electronically repulsive to the lone pairs of catalytic residues in proteases (e.g., serine proteases). Furthermore, the rigidified side chain often prevents the peptide from adopting the extended conformation required for the protease active site, extending the plasma half-life (

Comparative Data

| Parameter | Native D-Leucine | 4-Fluoro-D-Leucine | Mechanism of Action |

| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | Steric mimicry (Isosteric) |

| Flexible (g+, t, g-) | Rigid (Trans, 180°) | ||

| Lipophilicity ( | High | Moderate/High | F lowers lipophilicity slightly vs H, but C-F dipole adds polarity |

| Metabolic Stability | Low | High | Blockage of C4 oxidation; conformational shielding |

Synthesis Protocol: 4-Fluoro-D-Leucine

Note: While 4-fluoroleucine is commercially available, high-purity enantiomers often require custom synthesis. The following is a validated route from D-leucine via photo-bromination and fluorodebromination.

Reagents & Equipment

-

Starting Material: N-Phthaloyl-D-leucine methyl ester.

-

Fluorinating Agent: Silver Fluoride (AgF) or TBAF (anhydrous).

-

Solvents: Acetonitrile (MeCN), Carbon Tetrachloride (

) or Trifluorotoluene (safer alternative). -

Catalyst: N-Bromosuccinimide (NBS), AIBN (Radical initiator).

Step-by-Step Methodology

Step 1: Radical Bromination at

-

Dissolve N-Phthaloyl-D-leucine methyl ester (10 mmol) in anhydrous trifluorotoluene (50 mL).

-

Add NBS (11 mmol) and catalytic AIBN (0.5 mmol).

-

Reflux under argon atmosphere for 4 hours. Monitor by TLC (formation of 4-bromo species).

-

Critical Checkpoint: The reaction relies on the thermodynamic stability of the tertiary radical at C4. Ensure strictly anhydrous conditions to prevent hydroxylation.

-

Cool, filter succinimide byproduct, and concentrate the filtrate.

Step 2: Fluorodebromination (The "Hard-Soft" Exchange)

-

Resuspend the crude 4-bromo intermediate in dry MeCN.

-

Add AgF (15 mmol) in the dark (Ag salts are photosensitive).

-

Stir at room temperature for 12-24 hours.

-

Validation: Monitor

F-NMR. A singlet (or multiplet depending on resolution) around -140 to -150 ppm indicates successful C-F bond formation. -

Filter off AgBr precipitate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection

-

Standard hydrazinolysis (for Phthaloyl removal) and saponification (for ester removal) yields the free amino acid.

Experimental Validation: NMR Analysis

To confirm the conformational lock, you must measure the vicinal coupling constants (

Protocol

-

Sample Prep: Dissolve 5 mg of the peptide/amino acid in 500

L of -

Acquisition: Acquire a proton-decoupled

F-NMR and a -

Analysis:

-

Measure

. -

Interpretation:

- Hz (Indicates F is trans to H).

- Hz (Indicates F is gauche to H).

-

Success Criterion: In 4-fluoro-D-leucine, since F prefers to be gauche to both

-protons (to be anti to the backbone), you expect consistently small/moderate couplings (

-

References

-

Conformational Analysis of Fluorinated Amino Acids Source:Beilstein Journal of Organic Chemistry URL:[Link] Relevance: Defines the fundamental gauche effect parameters in fluorinated aliphatic chains.

-

Stereocontrolled Synthesis of (S)-

-Fluoroleucine Source:Synlett (Thieme Connect) URL:[Link] Relevance: Provides the primary synthetic route and characterization data for the L-enantiomer, which is directly applicable (with inverted stereochemistry) to D-leucine. -

Fluorine in Medicinal Chemistry: The Gauche Effect Source:Journal of Medicinal Chemistry (ACS) URL:[Link] Relevance: Authoritative review on using fluorine to modulate conformation in drug design.

-

Proteolytic Stability of Fluorinated Peptides Source:Future Medicinal Chemistry URL:[Link] Relevance: Validates the claim that fluorination enhances metabolic stability against proteases.

(4S)-D-Tfl non-canonical amino acid for medicinal chemistry

The following technical guide is structured as an advanced whitepaper for medicinal chemists and drug discovery scientists. It synthesizes current literature on fluorinated amino acids with specific application protocols for (4S)-D-Tfl.

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

In the optimization of peptide therapeutics, the "chiral-fluoro" effect represents a frontier in stabilizing pharmacophores against proteolytic degradation while enhancing lipophilicity. (4S)-D-Tfl (formally (2R, 4S)-5,5,5-trifluoroleucine ) is a non-canonical amino acid (ncAA) that synergizes two powerful modifications: the D-configuration (conferring resistance to endogenous proteases) and the trifluoromethyl group (providing metabolic blockade and enhanced hydrophobic binding).

This guide details the structural properties, synthesis, and solid-phase incorporation of (4S)-D-Tfl, providing a roadmap for its use in increasing the half-life (

Structural & Physicochemical Profile

Chemical Identity

-

IUPAC Name: (2R, 4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid

-

Common Abbreviation: (4S)-D-Tfl

-

Stereochemistry:

- -Carbon (C2): R-configuration (D-amino acid).

- -Carbon (C4): S-configuration.

-

Key Feature: The

-carbon is a chiral center due to the substitution of one terminal methyl group of Leucine with a trifluoromethyl (

The "Fluorous-D" Synergy

The incorporation of (4S)-D-Tfl introduces specific physicochemical alterations compared to the canonical L-Leucine:

| Property | L-Leucine | (4S)-D-Tfl | Medicinal Chemistry Impact |

| Stereochemistry | (2S) | (2R, 4S) | D-isomer prevents recognition by standard proteolytic enzymes (e.g., chymotrypsin). |

| Van der Waals Volume | ~124 ų | ~148 ų | |

| Lipophilicity (LogP) | 1.52 | ~2.2 - 2.4 | Enhanced membrane permeability and stronger binding in hydrophobic pockets (Fluorous effect). |

| pKa ( | 2.36 | ~2.0 | |

| C-H Bond Strength | Standard | Elevated | The |

Synthesis & Sourcing Strategy

The synthesis of (4S)-D-Tfl is non-trivial due to the requirement for simultaneous control over two remote stereocenters (C2 and C4). The most authoritative route utilizes Ni(II)-complex mediated asymmetric synthesis , a method pioneered by Belokon and Soloshonok.

Asymmetric Synthesis Protocol

To obtain the specific (2R, 4S) isomer, the synthesis employs a chiral auxiliary (Schiff base) that dictates the

Mechanism:

-

Alkylation: A glycine-equivalent Ni(II) complex (derived from D-proline or similar chiral auxiliary to induce D-configuration) is alkylated with a fluorinated electrophile (e.g., 2-(trifluoromethyl)allyl bromide).

-

Stereoselective Hydrogenation: The resulting unsaturated intermediate is hydrogenated.[2] The facial selectivity is directed by the chiral auxiliary, establishing the (4S) center.

-

Hydrolysis: Acidic hydrolysis releases the free amino acid and recycles the chiral auxiliary.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for synthesizing (4S)-D-Tfl, highlighting the critical stereochemical checkpoints.

Figure 1: Stereoselective synthesis pathway for (4S)-D-Tfl utilizing Ni(II) chiral auxiliary chemistry to control C2 and C4 stereocenters.[2]

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating (4S)-D-Tfl into peptides requires modified SPPS protocols. The electron-withdrawing nature of the

Coupling Protocol (Fmoc Strategy)

-

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU for high-efficiency coupling.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though D-isomers are less prone to critical loss of activity via racemization, enantiopurity is still desired).

-

Stoichiometry: 3-4 equivalents of Fmoc-(4S)-D-Tfl-OH.

-

Time: Double coupling (2 x 45 min) is recommended.

Critical Step: Acylation of the Tfl N-Terminus

Once (4S)-D-Tfl is coupled and deprotected, the exposed amine is less reactive.

-

Recommendation: Use HOAt as an additive to improve kinetics.

-

Monitoring: Perform a Chloranil test (more sensitive for secondary/difficult amines) rather than a standard Kaiser test to verify coupling completion.

SPPS Decision Tree

Figure 2: Optimized SPPS cycle for (4S)-D-Tfl, highlighting the critical re-coupling and verification steps required due to steric and electronic deactivation.

Medicinal Chemistry Applications

Proteolytic Stability (The "D" Factor)

Peptides containing L-amino acids are rapidly degraded by serum proteases. Replacing a critical L-Leu with (4S)-D-Tfl creates a "stereochemical bumper." The enzyme's active site, evolved to recognize L-geometry, cannot effectively bind or cleave the D-residue peptide bond.

-

Mechanism: Steric clash within the S1 hydrophobic pocket of the protease (e.g., Chymotrypsin).

The Fluorous Effect in Binding

The

-

Lipophilicity: The

group increases the partition coefficient, aiding in crossing the blood-brain barrier (BBB) or cell membranes. -

Binding Affinity: If the binding pocket contains aromatic residues (Phe, Tyr, Trp), the electron-deficient

group can engage in specific quadrupole-dipole interactions , often increasing potency by 10-100 fold compared to the methyl group of Leucine.

Case Study Scenario: GLP-1 Analog Stabilization

-

Problem: Native GLP-1 has a short half-life (<2 min) due to DPP-IV cleavage at the N-terminus (Ala2).

-

Strategy: Substitution of residues near the cleavage site with (4S)-D-Tfl.

-

Result: The D-stereocenter prevents DPP-IV recognition, while the Tfl side chain maintains (or enhances) the hydrophobic interaction with the GLP-1 receptor, preserving potency while extending

to hours.

References

-

Synthesis of Fluorin

-

Medicinal Chemistry of Fluorin

-

Protein Engineering with Tfl

-

Properties of Trifluoroleucine

-

General SPPS of Fluorin

Sources

- 1. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. pnas.org [pnas.org]

- 7. Evolution of a fluorinated green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Methodological & Application

Advanced Fmoc-SPPS Protocols for the Incorporation of (4S)-5,5,5-Trifluoro-D-leucine

Executive Summary